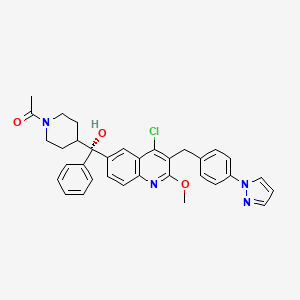

JNJ-54119936

Beschreibung

Eigenschaften

Molekularformel |

C34H33ClN4O3 |

|---|---|

Molekulargewicht |

581.1 g/mol |

IUPAC-Name |

1-[4-[(S)-[4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-6-yl]-hydroxy-phenylmethyl]piperidin-1-yl]ethanone |

InChI |

InChI=1S/C34H33ClN4O3/c1-23(40)38-19-15-26(16-20-38)34(41,25-7-4-3-5-8-25)27-11-14-31-29(22-27)32(35)30(33(37-31)42-2)21-24-9-12-28(13-10-24)39-18-6-17-36-39/h3-14,17-18,22,26,41H,15-16,19-21H2,1-2H3/t34-/m1/s1 |

InChI-Schlüssel |

QBIGUDRHHJTXKG-UUWRZZSWSA-N |

Isomerische SMILES |

CC(=O)N1CCC(CC1)[C@](C2=CC=CC=C2)(C3=CC4=C(C=C3)N=C(C(=C4Cl)CC5=CC=C(C=C5)N6C=CC=N6)OC)O |

Kanonische SMILES |

CC(=O)N1CCC(CC1)C(C2=CC=CC=C2)(C3=CC4=C(C=C3)N=C(C(=C4Cl)CC5=CC=C(C=C5)N6C=CC=N6)OC)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

JNJ-54119936: A Technical Guide to its Mechanism of Action as a RORC Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of JNJ-54119936, a potent and selective chemical probe for the Retinoic Acid-Related Orphan Receptor C (RORC), also known as RORγt. This document details its molecular target, impact on cellular signaling pathways, and summarizes key quantitative data from preclinical studies.

Core Mechanism of Action: Inverse Agonism of RORC

This compound functions as an inverse agonist of RORC, a nuclear hormone receptor that plays a pivotal role as a key transcription factor in the differentiation and function of T helper 17 (Th17) cells.[1] RORC exists as two isoforms, RORγ1 and RORγ2 (RORγt), with RORγt being predominantly expressed in immune cells and essential for the Th17 cell lineage development.[1]

Upon entering the cell, this compound binds to the ligand-binding domain (LBD) of the RORC protein.[1] Unlike a traditional antagonist that would simply block the binding of a natural agonist, this compound as an inverse agonist reduces the constitutive activity of the RORC receptor. This binding event induces a conformational change in the RORC protein, which leads to the recruitment of corepressor proteins and the dismissal of coactivator proteins from the RORC transcriptional complex.

The consequence of this corepressor recruitment is the transcriptional repression of RORC target genes.[1] Critically, these target genes include those encoding for the pro-inflammatory cytokines Interleukin-17A (IL-17A), Interleukin-17F (IL-17F), and Interleukin-22 (IL-22).[1] By inhibiting the production of these cytokines, this compound effectively dampens the inflammatory response mediated by Th17 cells, which are implicated in the pathophysiology of various autoimmune and inflammatory diseases.[1]

Signaling Pathway Diagram

Caption: this compound mechanism of action as a RORC inverse agonist.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in various in vitro assays.

Table 1: In Vitro Potency and Cellular Target Engagement

| Assay Type | Description | Parameter | Value |

| One-hybrid LBD Assay | Measures the ability of the compound to inhibit the ligand-binding domain (LBD) of RORC in a cellular context. | IC50 | 30 nM |

| % Inhibition (at 6 µM) | 100% | ||

| Human Whole Blood Assay | Assesses the compound's ability to inhibit the production of IL-17A in human whole blood stimulated to induce Th17 differentiation. | IC50 | 332 nM |

| % Inhibition (at 10 µM) | 82% | ||

| Data sourced from EUbOPEN datasheet for this compound.[1] |

Table 2: Selectivity Profile

| Panel | Number of Targets | Concentration Tested | % Inhibition |

| Cerep Panel | 50 | 1 and 10 µM | < 50% |

| DiscoverX Panel (Kinases) | 50 | 10 µM | < 50% |

| Data sourced from EUbOPEN datasheet for this compound.[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

One-hybrid LBD Assay

Objective: To determine the potency of this compound in inhibiting the transcriptional activity of the RORC ligand-binding domain (LBD) in a cellular system.

Methodology:

-

Cell Line: A mammalian cell line (e.g., HEK293T) is co-transfected with two plasmids:

-

A plasmid encoding a fusion protein of the Gal4 DNA-binding domain (DBD) and the RORC LBD.

-

A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS).

-

-

Compound Treatment: Transfected cells are incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO). A known RORC agonist may be used as a positive control for inhibition.

-

Luciferase Assay: After a defined incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

Data Analysis: The luminescence signal is normalized to a control (e.g., cell viability assay) to account for any cytotoxic effects. The IC50 value, representing the concentration of this compound that causes 50% inhibition of the luciferase signal, is calculated using a non-linear regression analysis.

Human Whole Blood (hWB) Assay

Objective: To assess the functional activity of this compound in a more physiologically relevant ex vivo system by measuring its effect on Th17 cytokine production.

Methodology:

-

Sample Collection: Freshly drawn human whole blood is collected from healthy donors.

-

Compound Incubation: The whole blood is pre-incubated with various concentrations of this compound or a vehicle control.

-

Th17 Differentiation Cocktail: The blood is then stimulated with a cocktail of antibodies and cytokines (e.g., anti-CD3/anti-CD28 antibodies, IL-1β, IL-6, IL-23, and anti-IFNγ, anti-IL-4 antibodies) to induce the differentiation of naive T cells into Th17 cells and subsequent IL-17A production.

-

Incubation: The treated and stimulated blood is incubated for a specified period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Cytokine Measurement: After incubation, plasma is separated by centrifugation. The concentration of IL-17A in the plasma is quantified using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a bead-based multiplex assay.

-

Data Analysis: The IC50 value is determined by plotting the IL-17A concentration against the log concentration of this compound and fitting the data to a dose-response curve.

Experimental Workflow Diagram

Caption: Workflow for key in vitro experiments characterizing this compound.

References

JNJ-54119936: A Technical Guide to a High-Potency Chemical Probe for RORC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid receptor-related orphan receptor C (RORC), also known as RORγ, is a nuclear receptor that plays a pivotal role in the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[1] These cytokines are implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, making RORC a compelling therapeutic target. JNJ-54119936 is a potent and selective inverse agonist of RORC, making it an invaluable chemical probe for elucidating the biological functions of this important nuclear receptor. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, selectivity profile, and detailed experimental protocols for its use. A negative control compound, JNJ-53721590, is available to aid in delineating on-target from off-target effects.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its negative control, JNJ-53721590.

Table 1: Physicochemical Properties [1]

| Compound | Molecular Weight ( g/mol ) |

| This compound | 580.22 |

| JNJ-53721590 | 569.14 |

Table 2: In Vitro and Cellular Potency [1][2]

| Assay | This compound | JNJ-53721590 |

| ThermoFluor Binding Assay (qKD) | 5.3 nM | 515.7 nM (~100-fold less potent) |

| 1-hybrid LBD Assay (IC50) | 30 nM (100% inhibition at 6 µM) | 670 nM (87% inhibition at 6 µM) (>20-fold less potent) |

| Human Whole Blood Assay (IC50) | 332 nM (82% inhibition at 10 µM) | > 10 µM (>30-fold less potent) |

Table 3: Selectivity Profile of this compound [2]

| Target Family/Panel | Details | Results |

| ROR Family | RORA and RORB | TF qKD > 75 µM (>14,000-fold selective) |

| Nuclear Receptors | PPARA, PPARD, PPARG, NR1H3, NR1H2, NR1I3, NR1H4, NR3C1, NR1D1, NR1D2, THRA, THRB, VDR, NR1I2, RXRA | No significant agonism or antagonism at 3 µM |

| Cerep Panel (50 targets) | Tested at 1 and 10 µM | < 50% inhibition |

| DiscoverX Panel (50 kinases) | Tested at 10 µM | < 50% inhibition |

| GPCR Scan | Closest off-targets | TMEM97 (Ki = 636.66 nM), SIGMAR1 (Ki = 3125.58 nM), ADRA2B (Ki = 9223.59 nM) |

Table 4: In Vivo Administration [1]

| Species | Route of Administration | Recommended Dose |

| Rat | Intravenous (i.v.) | 1 mg/kg |

| Rat | Oral (p.o.) | 5 mg/kg |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

ThermoFluor Binding Assay

This assay, also known as a thermal shift assay or differential scanning fluorimetry (DSF), measures the thermal stability of a protein in the presence of a ligand.[3][4][5][6] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Principle: The fluorescent dye SYPRO Orange binds to hydrophobic regions of a protein. As the protein unfolds with increasing temperature, more hydrophobic regions are exposed, leading to an increase in fluorescence. The midpoint of this transition is the melting temperature (Tm).

Materials:

-

Purified RORC ligand-binding domain (LBD) protein

-

This compound and JNJ-53721590 (10 mM DMSO stocks)

-

SYPRO Orange dye (5000x stock in DMSO)

-

Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

-

Optically clear 96-well or 384-well PCR plates

-

Real-time PCR instrument capable of monitoring fluorescence during a thermal melt

Procedure:

-

Prepare a working solution of RORC LBD in assay buffer at a final concentration of 2 µM.

-

Prepare a 50x working solution of SYPRO Orange dye by diluting the 5000x stock in assay buffer.

-

Prepare serial dilutions of this compound and JNJ-53721590 in DMSO, then dilute into assay buffer to the desired final concentrations (e.g., from 1 nM to 30 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

In each well of the PCR plate, add:

-

10 µL of 2 µM RORC LBD

-

5 µL of the compound dilution (or DMSO vehicle control)

-

5 µL of 50x SYPRO Orange dye

-

-

Seal the plate, centrifuge briefly to collect the contents, and incubate at room temperature for 10 minutes.

-

Place the plate in the real-time PCR instrument.

-

Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C per minute, with fluorescence readings taken at each interval.

-

Analyze the data by plotting fluorescence versus temperature. The Tm is determined from the inflection point of the melting curve, often by analyzing the first derivative.

Gal4-RORC LBD 1-Hybrid Assay

This is a cell-based reporter gene assay used to measure the transcriptional activity of the RORC LBD in response to a compound.[7][8][9]

Principle: The RORC LBD is fused to the DNA-binding domain (DBD) of the yeast transcription factor Gal4. This fusion protein is co-expressed in a suitable host cell line with a reporter gene (e.g., luciferase) under the control of a Gal4 upstream activating sequence (UAS). An inverse agonist like this compound will bind to the RORC LBD, leading to a decrease in reporter gene expression.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Expression plasmid for Gal4-RORC LBD fusion protein

-

Reporter plasmid with a luciferase gene downstream of a Gal4 UAS

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound and JNJ-53721590 (10 mM DMSO stocks)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed cells in a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

Co-transfect the cells with the Gal4-RORC LBD expression plasmid and the Gal4 UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

After 24 hours, prepare serial dilutions of this compound and JNJ-53721590 in cell culture medium.

-

Remove the transfection medium from the cells and add the compound dilutions. Include a vehicle control (DMSO).

-

Incubate the cells for 18-24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Calculate the percent inhibition of luciferase activity for each compound concentration relative to the vehicle control and determine the IC50 value.

Human Whole Blood Assay for IL-17A Production

This ex vivo assay measures the ability of a compound to inhibit the production of IL-17A from stimulated immune cells in a physiologically relevant matrix.[10][11][12]

Principle: Human whole blood is stimulated to induce the differentiation of Th17 cells and the production of IL-17A. This compound, as an RORC inverse agonist, is expected to inhibit this process.

Materials:

-

Freshly drawn human whole blood from healthy donors in heparinized tubes

-

RPMI-1640 medium

-

Th17 polarizing cytokines (e.g., anti-CD3/anti-CD28 antibodies, IL-6, IL-23, TGF-β)

-

This compound and JNJ-53721590 (10 mM DMSO stocks)

-

96-well cell culture plates

-

CO2 incubator

-

Centrifuge

-

Human IL-17A ELISA kit or other cytokine measurement assay (e.g., Lumit, HTRF)[13][14][15]

Procedure:

-

Dilute the whole blood 1:1 with RPMI-1640 medium.

-

Prepare serial dilutions of this compound and JNJ-53721590 in RPMI-1640.

-

In a 96-well plate, add the compound dilutions.

-

Add the diluted whole blood to the wells.

-

Add the Th17 polarizing cytokine cocktail to all wells except for the unstimulated control.

-

Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate to pellet the cells.

-

Collect the plasma supernatant.

-

Measure the concentration of IL-17A in the supernatant using a human IL-17A ELISA kit or a similar assay, following the manufacturer's protocol.

-

Calculate the percent inhibition of IL-17A production for each compound concentration relative to the stimulated vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the RORC signaling pathway and the experimental workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. rupress.org [rupress.org]

- 3. its.caltech.edu [its.caltech.edu]

- 4. Thermofluor-Based Analysis of Protein Integrity and Ligand Interactions - Ribosome Biogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Thermofluor Stability Assay -Protein Stability [peakproteins.com]

- 6. Thermofluor-Based Analysis of Protein Integrity and Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gene-centered yeast one-hybrid assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem-agilent.com [chem-agilent.com]

- 9. Yeast two-hybrid assay for studying protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ultra-dd.org [ultra-dd.org]

- 11. Simple and robust two-step ex vivo whole blood stimulation assay suitable for investigating IL-17 pathway in a clinical laboratory setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a human whole blood assay for prediction of cytokine release similar to anti-CD28 superagonists using multiplex cytokine and hierarchical cluster analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HTRF Human IL-17A / IL17RA Binding Kit, 500 Assay Points | Revvity [revvity.com]

- 14. Lumit® IL-17A (Human) Immunoassay [promega.sg]

- 15. anogen.net [anogen.net]

The Discovery and Development of JNJ-54119936: A RORC Inverse Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-54119936 is a potent and selective inverse agonist of the Retinoic Acid-Related Orphan Receptor C (RORC), also known as RORγt. As a key transcription factor driving the differentiation of pro-inflammatory Th17 cells, RORC has emerged as a promising therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound, detailing its mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies employed in its characterization. All quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams.

Introduction

The T helper 17 (Th17) cell lineage, characterized by its production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, plays a critical role in the pathogenesis of numerous autoimmune diseases, including psoriasis, psoriatic arthritis, and multiple sclerosis.[1] The differentiation and function of Th17 cells are governed by the master transcription factor, RORC (Retinoic Acid-Related Orphan Receptor C), an immune cell-specific isoform of RORγ.[1] The critical role of the IL-23/IL-17 axis in autoimmune inflammation has been clinically validated by the success of biologic therapies targeting these cytokines.[1] Consequently, the development of small molecule inhibitors of RORC has been a major focus of pharmaceutical research to provide an orally available therapeutic option for these conditions. This compound has been identified as a chemical probe for RORC, demonstrating potent inverse agonist activity.[1]

Discovery and Medicinal Chemistry

The discovery of this compound was the result of a medicinal chemistry effort aimed at identifying potent and selective RORC inverse agonists. The chemical structure of this compound is provided below, along with that of a structurally related negative control compound, JNJ-53721590.[1]

Table 1: Chemical Properties of this compound and Negative Control [1]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | SMILES |

| This compound | C33H31ClN4O3 | 580.22 | CC(N1CCC(CC1)--INVALID-LINK--(c1ccc2c(c1)c(c(Cc1ccc(cc1)n1cccn1)c( n2)OC)[Cl])O)=O |

| JNJ-53721590 | C31H25Cl2N3O2 | 569.14 | Cn1cncc1--INVALID-LINK--(c1ccc2c(c1)c(c(Cc1ccc(cc1)n1cccn1)c(n. 2)OC)[Cl])O |

The initial disclosure of this chemical series can be found in the patent application US20140107094A1.[1]

Mechanism of Action and Signaling Pathway

This compound functions as an inverse agonist of RORC. It binds to the ligand-binding domain (LBD) of the RORC protein, stabilizing it in an inactive conformation. This prevents the recruitment of co-activators necessary for the transcription of RORC target genes, including those encoding for IL-17A, IL-17F, and IL-22. By inhibiting RORC activity, this compound effectively suppresses the differentiation and pro-inflammatory function of Th17 cells.

Caption: RORC Signaling Pathway in Th17 Differentiation and its inhibition by this compound.

In Vitro Pharmacology

The in vitro activity of this compound was characterized through a series of biochemical and cellular assays to determine its potency, selectivity, and target engagement.

Table 2: In Vitro Activity of this compound [1]

| Assay | Description | Endpoint | This compound | JNJ-53721590 (Negative Control) |

| Biochemical Assays | ||||

| ThermoFluor Binding Assay | Measures the binding affinity of the compound to the RORC ligand-binding domain. | Kd | 5.3 nM | > 10 µM |

| Cellular Assays | ||||

| One-Hybrid LBD Assay | A cell-based reporter assay measuring the inverse agonist activity on the RORC LBD. | IC50 | 30 nM | Not specified |

| Human Whole Blood (hWB) Assay | Measures the inhibition of IL-17A production in stimulated human whole blood. | IC50 | 332 nM | Not specified |

Experimental Protocols

4.1.1. ThermoFluor Binding Assay [1] This assay measures the thermal stability of the RORC ligand-binding domain (LBD) in the presence of a test compound. An increase in the melting temperature (Tm) indicates compound binding. The assay is typically performed in a quantitative PCR instrument capable of monitoring fluorescence changes with increasing temperature. The RORC LBD protein is mixed with the test compound at various concentrations in a suitable buffer. A fluorescent dye that binds to hydrophobic regions of unfolded proteins is included. As the temperature is increased, the protein unfolds, exposing hydrophobic residues and causing an increase in fluorescence. The Kd is calculated from the concentration-dependent shift in Tm.

4.1.2. One-Hybrid LBD Assay [1] This is a cellular reporter gene assay performed in a suitable host cell line (e.g., HEK293). The cells are co-transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the RORC LBD, and another containing a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS). In the absence of an inverse agonist, the RORC LBD fusion protein constitutively activates the reporter gene. This compound binds to the RORC LBD, preventing this activation and leading to a dose-dependent decrease in luciferase activity. The IC50 value is determined by measuring luminescence at a range of compound concentrations.

4.1.3. Human Whole Blood (hWB) Assay [1] This ex vivo assay assesses the functional activity of the compound in a more physiologically relevant matrix. Freshly collected human whole blood is pre-incubated with various concentrations of this compound. The blood is then stimulated with a cocktail of agents known to induce Th17 differentiation and IL-17 production (e.g., anti-CD3/anti-CD28 antibodies, IL-23). After a defined incubation period, the plasma is collected, and the concentration of IL-17A is measured using a sensitive immunoassay, such as an ELISA or a bead-based multiplex assay. The IC50 value represents the concentration of this compound that causes a 50% reduction in IL-17A production.

Caption: In Vitro and Ex Vivo Experimental Workflow for this compound Characterization.

In Vivo Pharmacology

The in vivo suitability of this compound has been evaluated in rats.[1]

Table 3: In Vivo Testing of this compound in Rats [1]

| Species | Route of Administration | Dose | Outcome |

| Rat | Intravenous (i.v.) | 1 mg/kg | Tested |

| Rat | Oral (p.o.) | 5 mg/kg | Tested |

Detailed pharmacokinetic and pharmacodynamic data from these in vivo studies are not publicly available at this time. It is anticipated that these studies were conducted to assess parameters such as bioavailability, clearance, and in vivo target engagement.

Selectivity

The selectivity of this compound was assessed against a panel of kinases and other off-target proteins.

Table 4: Selectivity Profile of this compound [1]

| Panel | Number of Targets | Concentration Tested | Result |

| Cerep Panel | 50 | 1 µM and 10 µM | < 50% inhibition for all targets |

| DiscoverX Panel | 50 kinases | 10 µM | < 50% inhibition for all targets |

These results indicate that this compound is a highly selective compound for RORC at the tested concentrations.

Conclusion

This compound is a potent and selective RORC inverse agonist that effectively inhibits the production of the pro-inflammatory cytokine IL-17A in human whole blood. Its favorable in vitro profile and demonstrated in vivo testing make it a valuable chemical probe for studying the biology of RORC and the role of Th17 cells in disease. Further development of compounds with similar mechanisms of action holds promise for the treatment of a wide range of autoimmune and inflammatory disorders. The detailed experimental protocols and structured data presented in this guide provide a comprehensive resource for researchers in the field of immunology and drug discovery.

References

JNJ-54119936: A Technical Guide to a Potent RORγt Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-54119936 is a potent and selective inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells. Th17 cells are critical drivers of inflammation in numerous autoimmune diseases, making RORγt an attractive therapeutic target. This document provides a comprehensive technical overview of the chemical structure, biological properties, and experimental methodologies associated with this compound, positioning it as a valuable chemical probe for studying RORγt biology and a potential starting point for drug discovery programs.

Chemical Structure and Physicochemical Properties

This compound is a complex small molecule with the chemical formula C33H31ClN4O3. Its structure features a central quinoline (B57606) core with multiple substituted aromatic rings.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C33H31ClN4O3 | --- |

| Molecular Weight | 580.22 g/mol | [1] |

| SMILES | CC(N1CCC(CC1)--INVALID-LINK--(c1ccc2c(c1)c(c(Cc1ccc(cc1)n1cccn1)c(n2)OC)[Cl])O)=O | [1] |

| InChIKey | QBIGUDRHHJTXKG-UUWRZZSWSA-N | [1] |

| Solubility | Soluble in DMSO up to 10 mM | [1] |

| Storage | As a dry powder or in DMSO stock solution (10 mM) at -20°C. Limit to one freeze-thaw cycle per aliquot. | [1] |

Note: Detailed aqueous solubility and permeability data are not publicly available.

Biological Activity and Selectivity

This compound acts as an inverse agonist of RORγt, potently inhibiting its transcriptional activity. Its biological activity has been characterized through a series of in vitro and cellular assays.

Table 2: In Vitro and Cellular Activity of this compound

| Assay | Parameter | Value |

| ThermoFluor Binding Assay | qKD for RORC | 5.3 nM |

| 1-Hybrid LBD Assay | IC50 | 30 nM |

| Human Whole Blood (hWB) Assay | IC50 | 332 nM |

This compound demonstrates high selectivity for RORγt over other members of the ROR family.

Table 3: Selectivity Profile of this compound

| Target | Parameter | Value |

| RORA | TF qKD | > 75 µM |

| RORB | TF qKD | > 75 µM |

Off-target screening against a panel of kinases and GPCRs has revealed a clean profile at concentrations up to 10 µM, with the closest off-targets being TMEM97 (Ki = 636.66 nM) and SIGMAR1 (Ki = 3125.58 nM).[2]

Mechanism of Action: The RORγt Signaling Pathway

RORγt is a master regulator of Th17 cell differentiation. Upon activation, naive T cells, in the presence of cytokines like IL-6 and TGF-β, upregulate RORγt. RORγt then binds to specific DNA sequences (ROR response elements) in the promoter regions of target genes, driving the expression of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22. As an inverse agonist, this compound binds to the ligand-binding domain of RORγt, stabilizing it in an inactive conformation and preventing the recruitment of coactivators necessary for gene transcription. This leads to a downstream reduction in Th17 cytokine production.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

ThermoFluor® Binding Assay

This assay measures the binding affinity of a ligand to a protein by monitoring the thermal stability of the protein.

Workflow:

Methodology:

-

Protein: Recombinant human RORγt ligand-binding domain (LBD) is expressed and purified.

-

Reagents: SYPRO Orange fluorescent dye, assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

-

Procedure: a. A reaction mixture is prepared containing the RORγt LBD, SYPRO Orange dye, and varying concentrations of this compound in a multi-well PCR plate. b. The plate is subjected to a temperature gradient (e.g., 25°C to 95°C) in a real-time PCR instrument. c. Fluorescence is monitored as the temperature increases. As the protein unfolds, SYPRO Orange binds to the exposed hydrophobic regions, causing an increase in fluorescence.

-

Data Analysis: The melting temperature (Tm), the point at which 50% of the protein is unfolded, is determined from the inflection point of the fluorescence curve. The change in Tm at different compound concentrations is used to calculate the dissociation constant (Kd).

1-Hybrid Ligand-Binding Domain (LBD) Assay

This is a cell-based reporter gene assay to measure the functional activity of a compound on a nuclear receptor.

Methodology:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293) is used.

-

Plasmids:

-

An expression vector encoding a fusion protein of the Gal4 DNA-binding domain and the RORγt LBD.

-

A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS).

-

-

Procedure: a. Cells are co-transfected with the expression and reporter plasmids. b. Transfected cells are treated with a dilution series of this compound. c. After an incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The inverse agonist activity of this compound results in a dose-dependent decrease in luciferase expression. The IC50 value is calculated from the dose-response curve.

Human Whole Blood (hWB) Assay

This ex vivo assay measures the effect of a compound on cytokine production in a physiologically relevant environment.

Methodology:

-

Sample: Freshly drawn human whole blood from healthy donors.

-

Stimulation: The blood is stimulated to induce Th17 differentiation and IL-17 production (e.g., with anti-CD3 and anti-CD28 antibodies).

-

Procedure: a. Whole blood is incubated with varying concentrations of this compound for a short pre-incubation period. b. The stimulating agents are added, and the blood is incubated for an extended period (e.g., 24-48 hours) at 37°C in a CO2 incubator. c. Plasma is collected by centrifugation.

-

Data Analysis: The concentration of IL-17 in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA). The IC50 value for the inhibition of IL-17 production is determined from the dose-response curve.

In Vivo Studies

Preliminary in vivo studies have been conducted in rats. This compound was tested at a dose of 1 mg/kg intravenously and 5 mg/kg orally.[1] Detailed pharmacokinetic parameters from these studies are not publicly available.

Negative Control

For robust experimental design, a structurally similar but biologically inactive control compound, JNJ-53721590 , is recommended.

Table 4: Negative Control Compound Information

| Property | Value |

| Compound Name | JNJ-53721590 |

| Molecular Weight | 569.14 g/mol |

| SMILES | Cn1cncc1--INVALID-LINK--(c1ccc2c(c1)c(c(Cc1ccc(cc1)n1cccn1)c(n2)OC)[Cl])O |

Conclusion

This compound is a highly potent and selective RORγt inverse agonist with demonstrated in vitro and cellular activity. Its well-characterized biological profile and the availability of a matched negative control make it an excellent tool for investigating the role of RORγt in health and disease. Further studies are warranted to explore its therapeutic potential.

References

JNJ-54119936: A Comprehensive Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target selectivity profile of JNJ-54119936, an inverse agonist of the Retinoic Acid-related Orphan Receptor C (RORC). The information is compiled from publicly available data to assist researchers and drug development professionals in understanding the compound's potency, selectivity, and mechanism of action.

Core Target Engagement

This compound is a potent inverse agonist of RORC, a key transcription factor in the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[1] The compound exerts its effects by binding to the ligand-binding domain of RORC.

Quantitative Binding and Functional Data

The following table summarizes the key quantitative metrics defining the interaction of this compound with its primary target, RORC.

| Parameter | Value | Assay Type |

| qKD | 5.3 nM | ThermoFluor Binding Assay |

| IC50 | 30 nM | One-Hybrid Ligand Binding Domain (LBD) Assay |

| IC50 | 332 nM | Human Whole Blood Assay (IL-17 Production) |

Selectivity Profile

A critical aspect of drug development is understanding a compound's selectivity. This compound has been profiled against other members of the ROR family and a broader panel of kinases and receptors to assess its off-target activities.

Selectivity Against ROR Family Members

This compound demonstrates high selectivity for RORC over other ROR family members, RORA and RORB.

| Target | qKD | Fold Selectivity vs. RORC |

| RORA | > 75 µM | > 14,150-fold |

| RORB | > 75 µM | > 14,150-fold |

Off-Target Screening

This compound was screened against a panel of 50 targets in a Cerep panel and 50 kinases in a DiscoverX panel. In these broad screenings, no significant inhibition (<50%) was observed at concentrations up to 10 µM.[1] However, more targeted screening identified a few off-target interactions with micromolar affinities.

| Off-Target | Ki |

| TMEM97 | 636.66 nM |

| SIGMAR1 | 3125.58 nM |

| ADRA2B | 9223.59 nM |

Experimental Methodologies

While the precise, detailed experimental protocols for the assays that generated the above data for this compound are not publicly available, this section outlines the general principles and methodologies of the key experiments cited.

ThermoFluor Binding Assay (Differential Scanning Fluorimetry)

This biophysical assay measures the thermal stability of a target protein in the presence and absence of a ligand.

General Protocol:

-

The target protein (RORC Ligand Binding Domain) is mixed with a fluorescent dye (e.g., SYPRO Orange) that preferentially binds to hydrophobic regions of a protein.

-

The protein-dye mixture is then subjected to a gradual temperature increase.

-

As the protein unfolds due to the heat, its hydrophobic core becomes exposed, leading to an increase in fluorescence from the bound dye.

-

The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined by monitoring the fluorescence intensity.

-

A shift in the Tm in the presence of a ligand indicates a binding event. The magnitude of this shift can be used to calculate the binding affinity (qKD).

Experimental Workflow for a ThermoFluor Assay

Caption: Workflow for determining binding affinity using a ThermoFluor assay.

One-Hybrid Ligand Binding Domain (LBD) Assay

This is a cell-based reporter gene assay used to quantify the functional activity of a compound on a nuclear receptor.

General Protocol:

-

A mammalian or yeast cell line is engineered to express a fusion protein consisting of the DNA-binding domain (DBD) of a transcription factor (e.g., Gal4) and the ligand-binding domain (LBD) of the target receptor (RORC).

-

These cells also contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is recognized by the DBD of the fusion protein.

-

In the presence of an agonist, the RORC LBD undergoes a conformational change that allows the fusion protein to bind to the promoter and activate the transcription of the reporter gene.

-

An inverse agonist, such as this compound, will bind to the RORC LBD and promote a conformation that inhibits this transcriptional activation.

-

The activity of the reporter gene is measured, and the concentration-dependent inhibition by the compound is used to determine its IC50 value.

Logical Flow of a One-Hybrid LBD Assay

Caption: Logical relationship in a one-hybrid assay for an inverse agonist.

Human Whole Blood Assay

This is an ex vivo assay that measures the effect of a compound on the production of a specific cytokine in a physiologically relevant environment.

General Protocol:

-

Freshly drawn human whole blood is treated with various concentrations of the test compound (this compound).

-

The blood is then stimulated to induce the production of the target cytokine. For Th17 cells, this is typically achieved using anti-CD3 and anti-CD28 antibodies to activate T-cells.

-

The samples are incubated for a defined period (e.g., 24-48 hours) to allow for cytokine production and secretion into the plasma.

-

After incubation, the plasma is separated from the blood cells by centrifugation.

-

The concentration of the target cytokine (e.g., IL-17) in the plasma is quantified using a sensitive immunoassay, such as an ELISA (Enzyme-Linked Immunosorbent Assay).

-

The concentration-dependent inhibition of cytokine production by the compound is used to calculate its IC50 value.

RORC Signaling Pathway in Th17 Differentiation

This compound, as an inverse agonist of RORC, inhibits the differentiation of naive T-helper cells into Th17 cells. This, in turn, reduces the production of pro-inflammatory cytokines that are implicated in various autoimmune diseases.

RORC Signaling in Th17 Cell Differentiation

Caption: Simplified RORC signaling pathway in Th17 cell differentiation and the point of intervention for this compound.

References

The Role of JNJ-54119936 in Th17 Cell Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JNJ-54119936, a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a pivotal transcription factor that governs the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). Th17 cells and IL-17 are key drivers in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, the inhibition of RORγt presents a compelling therapeutic strategy. This document details the mechanism of action of this compound, summarizes its in vitro and cellular potency, provides representative experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts: Th17 Cells and the RORγt Target

Th17 cells are a distinct lineage of CD4+ T helper cells essential for host defense against certain extracellular bacteria and fungi. However, their dysregulation is a hallmark of various autoimmune disorders, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The differentiation of naive CD4+ T cells into the Th17 lineage is orchestrated by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). These cytokines activate signaling cascades that culminate in the expression and activation of RORγt.

RORγt, a nuclear receptor, then binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, including IL17A and IL17F, thereby driving their transcription. This leads to the production and secretion of IL-17, a potent pro-inflammatory cytokine that recruits neutrophils and other immune cells to sites of inflammation, amplifying the inflammatory response.

This compound: A Potent RORγt Inverse Agonist

This compound is a small molecule inhibitor that functions as an inverse agonist of RORγt. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of the receptor. In the context of RORγt, this compound binds to the ligand-binding domain (LBD) of the receptor. This binding event induces a conformational change in the receptor, leading to the dissociation of co-activator proteins and the recruitment of co-repressor complexes to the RORγt-DNA interface. The net result is the repression of RORγt-mediated gene transcription, leading to a significant reduction in the production of IL-17 and other Th17-associated cytokines.

Quantitative Data Summary

The potency of this compound has been characterized in various in vitro and cellular assays. The following table summarizes the key quantitative data available for this compound.

| Assay Type | Target/System | Parameter | Value | Reference |

| Biochemical Assay | ||||

| ThermoFluor Binding Assay | RORγ Ligand Binding Domain | qKd | 5.3 nM | |

| Cellular Assays | ||||

| One-Hybrid LBD Assay | GAL4-RORγ-LBD fusion in HEK293T cells | IC50 | 30 nM | |

| Human Whole Blood (hWB) Assay | IL-17A production in stimulated human whole blood | IC50 | 332 nM |

Signaling Pathways and Mechanisms

The following diagrams illustrate the Th17 differentiation pathway and the mechanism of action of this compound.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key assays used to characterize this compound.

ThermoFluor Binding Assay

This assay measures the binding affinity of a compound to a target protein by monitoring changes in the protein's thermal stability.

Principle: The binding of a ligand to a protein generally increases its thermal stability. A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein unfolds with increasing temperature, more hydrophobic regions are exposed, leading to an increase in fluorescence. The temperature at which the protein unfolds (the melting temperature, Tm) is determined. A shift in Tm in the presence of a compound indicates binding.

Protocol:

-

Reagents and Materials:

-

Purified RORγ ligand-binding domain (LBD).

-

ThermoFluor buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

SYPRO Orange fluorescent dye (5000x stock in DMSO).

-

This compound stock solution in DMSO.

-

96-well or 384-well PCR plates.

-

Real-time PCR instrument capable of thermal melts.

-

-

Procedure:

-

Prepare a master mix containing the RORγ LBD at a final concentration of 2 µM and SYPRO Orange dye at a final dilution of 1:1000 in ThermoFluor buffer.

-

Dispense 20 µL of the master mix into each well of the PCR plate.

-

Prepare serial dilutions of this compound in DMSO, and then dilute into ThermoFluor buffer to the desired final concentrations. Add 1 µL of the compound dilutions to the appropriate wells. Include a DMSO-only control.

-

Seal the plate and centrifuge briefly to mix and remove bubbles.

-

Place the plate in the real-time PCR instrument.

-

Set the instrument to ramp the temperature from 25°C to 95°C with a heating rate of 0.5°C per minute.

-

Monitor the fluorescence of SYPRO Orange at each temperature increment.

-

The Tm is calculated as the inflection point of the melting curve. The dissociation constant (Kd) can be determined by fitting the change in Tm as a function of the ligand concentration to a binding isotherm.

-

One-Hybrid Ligand-Binding Domain (LBD) Assay

This is a cell-based reporter gene assay to measure the functional activity of a compound on a nuclear receptor.

Principle: A fusion protein is created consisting of the DNA-binding domain (DBD) of a yeast transcription factor (e.g., GAL4) and the LBD of the nuclear receptor of interest (RORγ). This construct is co-transfected into mammalian cells with a reporter plasmid containing a promoter with GAL4 upstream activating sequences (UAS) driving the expression of a reporter gene (e.g., luciferase). In the absence of an inverse agonist, the RORγ-LBD has some constitutive activity, leading to luciferase expression. An inverse agonist will bind to the LBD, recruit co-repressors, and inhibit this transcription.

Protocol:

-

Reagents and Materials:

-

HEK293T cells.

-

Expression plasmid for GAL4-RORγ-LBD fusion protein.

-

Reporter plasmid with GAL4 UAS driving luciferase expression (e.g., pFR-Luc).

-

Control plasmid for transfection efficiency normalization (e.g., expressing Renilla luciferase).

-

Transfection reagent (e.g., Lipofectamine).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

This compound stock solution in DMSO.

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

The next day, co-transfect the cells with the GAL4-RORγ-LBD expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

After 4-6 hours of incubation, replace the transfection medium with fresh cell culture medium.

-

Prepare serial dilutions of this compound in cell culture medium. Add the compound dilutions to the transfected cells. Include a DMSO-only control.

-

Incubate the cells for 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.

-

The IC50 value is calculated by plotting the normalized luciferase activity against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

-

Human Whole Blood (hWB) Assay

This assay measures the effect of a compound on cytokine production in a more physiologically relevant ex vivo system.

Principle: Whole blood contains the necessary immune cells (including T cells and antigen-presenting cells) to mount an immune response. By stimulating the blood with agents that mimic T cell activation, the production of cytokines like IL-17 can be induced. The inhibitory effect of a compound on this cytokine production can then be measured.

Protocol:

-

Reagents and Materials:

-

Freshly drawn human whole blood from healthy donors, collected in sodium heparin tubes.

-

RPMI 1640 medium.

-

T cell stimulants (e.g., anti-CD3 and anti-CD28 antibodies, or a mitogen like Phytohemagglutinin (PHA)).

-

This compound stock solution in DMSO.

-

Human IL-17A ELISA kit or flow cytometry antibodies for intracellular cytokine staining.

-

-

Procedure:

-

Dilute the whole blood 1:1 with RPMI 1640 medium.

-

Add the diluted blood to a 96-well plate.

-

Prepare serial dilutions of this compound in RPMI 1640. Add the compound dilutions to the wells. Include a DMSO-only control.

-

Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.

-

Add the T cell stimulants to the wells to induce IL-17 production.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate to pellet the cells.

-

Collect the plasma supernatant and measure the concentration of IL-17A using an ELISA kit according to the manufacturer's instructions.

-

The IC50 value is determined by plotting the IL-17A concentration against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for the characterization of an RORγt inverse agonist like this compound.

Conclusion

This compound is a high-affinity RORγt inverse agonist that effectively suppresses RORγt-mediated transcription and subsequent IL-17 production. Its potency has been demonstrated in both biochemical and cell-based assays, including the physiologically relevant human whole blood assay. The data and methodologies presented in this guide underscore the potential of this compound as a valuable research tool for elucidating the role of the Th17/RORγt/IL-17 axis in health and disease, and as a promising therapeutic candidate for the treatment of autoimmune and inflammatory conditions. Further preclinical and clinical investigations are warranted to fully establish its therapeutic utility.

The Oral IL-23 Receptor Antagonist JNJ-54119936 (Icotrokinra): A Deep Dive into its Impact on IL-17 Production

For Immediate Release

This technical guide provides an in-depth analysis of JNJ-54119936, now known as icotrokinra (also referred to as JNJ-2113 and PN-235), a first-in-class oral peptide antagonist of the interleukin-23 (IL-23) receptor. Developed for the treatment of moderate-to-severe plaque psoriasis and other IL-23-mediated diseases, icotrokinra's mechanism of action centers on the disruption of the IL-23/Th17 axis, a critical pathway in the pathogenesis of these inflammatory conditions. This document will detail the preclinical and clinical evidence of icotrokinra's impact on IL-17 production, present relevant experimental methodologies, and visualize the key biological pathways and experimental workflows.

Core Mechanism of Action: Targeting the IL-23/Th17 Axis

The pathogenesis of psoriasis and other immune-mediated inflammatory diseases is significantly driven by the IL-23/Th17 pathway.[1][2][3] IL-23, a cytokine, plays a pivotal role in the differentiation, survival, and activation of T helper 17 (Th17) cells.[2][3][4] Upon activation by IL-23, Th17 cells are major producers of pro-inflammatory cytokines, most notably IL-17A and IL-17F.[2][4] These IL-17 cytokines subsequently act on various cell types, including keratinocytes, to drive the characteristic inflammation, hyperproliferation, and plaque formation seen in psoriasis.[2]

Icotrokinra is a targeted oral peptide designed to selectively bind to the IL-23 receptor with high affinity, in the single-digit picomolar range.[5][6][7][8] By blocking the IL-23 receptor, icotrokinra prevents IL-23 from binding and initiating its downstream signaling cascade.[4] This upstream inhibition effectively reduces the activation of Th17 cells and consequently suppresses the production of pathogenic cytokines, including IL-17A and IL-17F.[4][9]

Quantitative Data on IL-17 Inhibition

Preclinical and clinical studies have demonstrated icotrokinra's potent ability to inhibit IL-17 production. The following tables summarize the key quantitative findings.

Preclinical Data: In Vivo Rat Models

| Experimental Model | Treatment | Dosage | Measured Outcome | Result | Reference |

| IL-23-induced rat skin inflammation | Icotrokinra (oral) | ≥ 0.3 mg/kg/day | Inhibition of IL-17A and IL-17F gene induction in skin | Significant inhibition | [10] |

| Ex vivo IL-23-stimulated whole blood from rats | Icotrokinra (oral) | Dose-dependent | Inhibition of IL-17A production | Dose-dependent inhibition observed | [5][10] |

Clinical Data: Moderate-to-Severe Plaque Psoriasis Patients

| Study/Analysis | Treatment Group | Duration | Measured Outcome | Result | Reference |

| FRONTIERs 1 and 2 (Serum Proteomics) | Icotrokinra 100 mg BID | 52 weeks | Fold-change from baseline in serum IL-17A | -1.03 | [11] |

| FRONTIERs 1 and 2 (Serum Proteomics) | Icotrokinra 100 mg BID | 52 weeks | Fold-change from baseline in serum IL-17F | -1.49 | [11] |

| ICONIC-LEAD (Serum Biomarkers) | Icotrokinra | 16 weeks | Reduction in serum IL-17A and IL-17F levels vs. placebo | Significant reduction (p < 0.05) | [12] |

| ICONIC-LEAD (Skin Transcriptomics) | Icotrokinra | 24 weeks | Reduction in IL17A and IL17F gene expression in lesional skin vs. baseline | Significant reduction (p < 0.0001) | [12] |

Experimental Protocols

The following sections outline the methodologies employed in key experiments to assess the impact of icotrokinra on IL-17 production.

IL-23-Induced Rat Skin Inflammation Model

This in vivo model is designed to mimic the inflammatory skin conditions driven by the IL-23/IL-17 axis.

Methodology:

-

Animal Model: Male Lewis rats are typically used for this model.

-

Induction of Inflammation: Intradermal injections of recombinant rat IL-23 are administered into the ear or shaved dorsal skin to induce localized inflammation, characterized by skin thickening and erythema.

-

Treatment: Icotrokinra is administered orally at various doses (e.g., ≥ 0.3 mg/kg/day) for a specified duration, often starting prior to or concurrently with the IL-23 injections.[10] A vehicle control group is also included.

-

Endpoint Measurement:

-

Skin Thickness: Calipers are used to measure the change in skin thickness at the site of injection as a primary indicator of inflammation.

-

Gene Expression Analysis: At the end of the study, skin biopsies are collected from the inflamed area. RNA is extracted from the tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the gene expression levels of IL-17A and IL-17F, as well as other relevant cytokines like IL-22.[10]

-

Ex Vivo IL-23-Stimulated Whole Blood Assay

This assay assesses the systemic pharmacodynamic effect of icotrokinra by measuring its ability to inhibit IL-23-induced cytokine production in whole blood.

Methodology:

-

Sample Collection: Whole blood is collected from rats or human subjects who have been treated with icotrokinra or placebo.[5][10]

-

Ex Vivo Stimulation: Aliquots of whole blood are stimulated with a supra-physiological concentration of recombinant human or rat IL-23 to induce a robust cytokine response. A non-stimulated control is included.

-

Incubation: The blood samples are incubated for a defined period (e.g., 24-48 hours) at 37°C in a humidified incubator.

-

Cytokine Measurement: Following incubation, plasma is separated by centrifugation. The concentration of IL-17A (and other cytokines like IFNγ) in the plasma is quantified using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.[13]

Clinical Study: Serum and Skin Biopsy Analysis in Psoriasis Patients

Clinical trials such as ICONIC-LEAD and the FRONTIER studies have incorporated pharmacodynamic assessments to directly measure the effect of icotrokinra on the IL-23/IL-17 pathway in patients.[11][12]

Methodology:

-

Patient Population: Adult and adolescent patients with moderate-to-severe plaque psoriasis are enrolled.

-

Treatment: Patients are randomized to receive different oral doses of icotrokinra or placebo once or twice daily for the duration of the study (e.g., 16 to 52 weeks).[11][12][14]

-

Sample Collection:

-

Serum: Blood samples are collected at baseline and at various time points throughout the study.

-

Skin Biopsies: Optional skin biopsies from both lesional and non-lesional skin are collected from a subset of consenting participants at baseline and at later time points (e.g., week 24).[12]

-

-

Biomarker Analysis:

-

Serum Proteomics: Serum samples are analyzed using multiplex immunoassays (e.g., Olink® Explore HT) to quantify the levels of a broad range of proteins, including IL-17A and IL-17F.[11]

-

Skin Transcriptomics: RNA is extracted from skin biopsy samples and subjected to RNA sequencing to analyze the differential expression of thousands of genes, including IL17A and IL17F.[12]

-

Visualizations: Signaling Pathways and Experimental Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | The IL-23/IL-17 Pathway in Inflammatory Skin Diseases: From Bench to Bedside [frontiersin.org]

- 3. The role of IL‐23 and the IL‐23/TH17 immune axis in the pathogenesis and treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptidesciences.com [peptidesciences.com]

- 5. biospace.com [biospace.com]

- 6. Icotrokinra results show potential to set a new standard of treatment in plaque psoriasis [jnj.com]

- 7. Icotrokinra delivered an industry-leading combination of significant skin clearance with demonstrated tolerability in a once daily pill in Phase 3 topline results [jnj.com]

- 8. biospace.com [biospace.com]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Early Systemic and Skin Pharmacodynamic Effects of Icotrokinra in Participants with Moderate-to-Severe Plaque Psoriasis: Results Through Week 24 of the Phase 3, ICONIC-LEAD Study - ACR Meeting Abstracts [acrabstracts.org]

- 13. Restricted [jnjmedicalconnect.com]

- 14. New data shows JNJ-2113, the first and only investigational targeted oral peptide, maintained skin clearance in moderate-to-severe plaque psoriasis through one year [jnj.com]

Preliminary In Vitro Profile of JNJ-54119936: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro characteristics of JNJ-54119936, a chemical probe targeting the Retinoic Acid-Related Orphan Receptor C (RORC). The information presented herein is a synthesis of publicly available data, intended to inform and guide further research and development efforts.

Introduction to this compound

This compound is a potent and selective inhibitor of RORC (also known as RORγt), a nuclear hormone receptor that functions as a key transcription factor in the differentiation and function of T helper 17 (Th17) cells.[1] Th17 cells are crucial mediators of inflammation and are implicated in the pathogenesis of various autoimmune diseases through their production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[1] By targeting RORC, this compound offers a potential therapeutic strategy for modulating Th17-driven immune responses. A structurally related compound, JNJ-53721590, serves as a negative control for in vitro studies.[1]

Quantitative In Vitro Data

The following tables summarize the key quantitative data reported for this compound in various in vitro assays.

Table 1: In Vitro Potency and Cellular Activity of this compound [1]

| Assay Type | Parameter | Value | Notes |

| One-Hybrid LBD Assay | IC50 | 30 nM | Measures direct inhibition of the RORC ligand-binding domain. |

| % Inhibition | 100% at 6 µM | Demonstrates complete inhibition at higher concentrations. | |

| Human Whole Blood Assay | IC50 | 332 nM | Measures the inhibition of IL-17 production in a complex cellular environment. |

| % Inhibition | 82% at 10 µM | Shows significant but incomplete inhibition at the highest tested concentration. |

Table 2: Selectivity Profile of this compound [1]

| Panel | Number of Targets | Concentration | Result |

| Cerep Panel | 50 | 1 µM and 10 µM | < 50% inhibition for all targets |

| DiscoverX Kinase Panel | 50 | 10 µM | < 50% inhibition for all targets |

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are based on established methodologies and the available information for this compound.

ThermoFluor Binding Assay (Differential Scanning Fluorimetry)

This assay assesses the direct binding of this compound to the RORC protein by measuring changes in protein thermal stability.

Methodology:

-

Protein Preparation: Purified recombinant RORC protein is diluted in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

-

Compound Preparation: this compound is serially diluted in the same buffer to create a range of concentrations.

-

Assay Plate Setup: In a 96-well or 384-well PCR plate, the RORC protein solution is mixed with the various concentrations of this compound or vehicle control (e.g., DMSO).

-

Dye Addition: A fluorescent dye that binds to hydrophobic regions of unfolded proteins, such as SYPRO Orange, is added to each well.

-

Thermal Denaturation: The plate is placed in a real-time PCR instrument, and a temperature gradient is applied, typically from 25°C to 95°C, with incremental temperature increases.

-

Data Acquisition: Fluorescence is measured at each temperature increment. As the protein unfolds, the dye binds, and the fluorescence signal increases.

-

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is calculated for each concentration of the compound. A shift in Tm in the presence of the compound indicates direct binding.

References

An In-Depth Technical Guide to the Ligand-Binding Domain of RORC and its Interaction with JNJ-54119936

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ligand-binding domain (LBD) of the Retinoic acid receptor-related Orphan Receptor C (RORC), a key therapeutic target in autoimmune diseases, and its interaction with the potent inverse agonist JNJ-54119936. This document details the molecular interactions, signaling pathways, and experimental methodologies used to characterize this interaction, presenting quantitative data in a structured format for ease of comparison.

Introduction to RORC and its Ligand-Binding Domain

The Retinoic acid receptor-related Orphan Receptor C (RORC), also known as RORgamma, is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A).[1] The RORC gene encodes two isoforms, RORγ and its shorter splice variant RORγt, which is primarily expressed in immune cells. RORγt is considered a master regulator of Th17 cell function, making it a prime target for therapeutic intervention in autoimmune and inflammatory disorders.

The RORC protein contains a highly conserved DNA-binding domain (DBD) and a ligand-binding domain (LBD). The LBD is responsible for recognizing and binding to small molecule ligands, which in turn modulates the receptor's transcriptional activity. As an "orphan" receptor, RORC's endogenous ligands are not fully elucidated, though certain cholesterol metabolites have been shown to influence its activity. The LBD of RORC contains a canonical ligand-binding pocket, and its conformation, particularly that of helix 12 (H12), is critical for the recruitment of coactivator or corepressor proteins, thereby regulating gene transcription.

This compound: A Potent RORC Inverse Agonist

This compound is a chemical probe and a potent inverse agonist of RORC. Inverse agonists are ligands that bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the context of RORC, an inverse agonist like this compound reduces the basal transcriptional activity of the receptor, leading to the suppression of Th17 cell differentiation and IL-17 production.

Quantitative Binding and Functional Data

The interaction of this compound with the RORC LBD has been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data available for this interaction.

| Parameter | Value | Assay Method | Reference |

| Kd | 5.3 nM | ThermoFluor Binding Assay | Not specified |

| IC50 | 30 nM | One-Hybrid LBD Assay | Not specified |

| IC50 | 332 nM | Human Whole Blood Assay (IL-17 Inhibition) | Not specified |

Table 1: Binding Affinity and Potency of this compound for RORC

| ROR Isoform | qKD (µM) | Assay Method | Reference |

| RORC | 0.0053 | ThermoFluor Binding Assay | Not specified |

| RORA | > 75 | ThermoFluor Binding Assay | Not specified |

| RORB | > 75 | ThermoFluor Binding Assay | Not specified |

Table 2: Selectivity Profile of this compound against ROR Isoforms

RORC Signaling Pathway and Mechanism of Action of this compound

RORC plays a central role in the IL-23/IL-17 signaling axis, which is a critical pathway in the pathogenesis of several autoimmune diseases. The binding of an inverse agonist like this compound to the RORC LBD induces a conformational change that prevents the recruitment of coactivator proteins and may facilitate the binding of corepressors. This leads to the downregulation of RORC target genes, most notably IL17A.

Caption: RORC Signaling and this compound Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the interaction between this compound and the RORC LBD are provided below. These protocols are based on standard methodologies for similar compounds and may require optimization for specific laboratory conditions.

ThermoFluor Binding Assay (Differential Scanning Fluorimetry)

This assay measures the thermal stability of the RORC LBD in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

Materials:

-

Recombinant human RORC ligand-binding domain (LBD)

-

This compound

-

SYPRO Orange dye (5000x stock in DMSO)

-

Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

-

qPCR instrument with thermal ramping capability

Protocol:

-

Prepare a master mix containing the RORC LBD at a final concentration of 2 µM and SYPRO Orange dye at a final dilution of 1:1000 in the assay buffer.

-

Dispense 20 µL of the master mix into each well of a 96-well qPCR plate.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add 1 µL of the this compound dilutions to the appropriate wells. For the no-ligand control, add 1 µL of assay buffer with the corresponding DMSO concentration.

-

Seal the plate and centrifuge briefly to mix.

-

Place the plate in the qPCR instrument.

-

Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute, acquiring fluorescence data at each interval.

-

Analyze the data by plotting fluorescence as a function of temperature. The melting temperature (Tm) is determined from the inflection point of the sigmoidal curve. The change in Tm (ΔTm) in the presence of this compound indicates binding.

Caption: ThermoFluor Assay Experimental Workflow.

RORC One-Hybrid Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the RORC LBD. The LBD is fused to a Gal4 DNA-binding domain, and its activity is monitored by the expression of a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS).

Materials:

-

HEK-293T cells

-

Expression vector for Gal4-RORC LBD fusion protein

-

Luciferase reporter vector with a Gal4 UAS promoter

-

Transfection reagent (e.g., Lipofectamine)

-

This compound

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed HEK-293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect the cells with the Gal4-RORC LBD expression vector and the UAS-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.[1]

-

After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control.[1]

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[1]

-

Calculate the IC50 value by fitting the dose-response curve of luciferase activity versus this compound concentration.

Human Whole Blood Assay for IL-17A Inhibition

This ex vivo assay assesses the ability of this compound to inhibit the production of IL-17A in a physiologically relevant setting.

Materials:

-

Freshly drawn human whole blood from healthy donors (heparinized)

-

RPMI 1640 medium

-

Th17 polarizing cytokine cocktail (e.g., TGF-β, IL-6, IL-1β, IL-23)

-

Cell stimulation cocktail (e.g., anti-CD3/anti-CD28 antibodies)

-

This compound

-

Protein transport inhibitor (e.g., Brefeldin A)

-

ELISA kit for human IL-17A

Protocol:

-

Dilute the heparinized whole blood with an equal volume of RPMI 1640 medium.

-

Add the diluted blood to a 96-well plate.

-

Add serial dilutions of this compound or a vehicle control to the wells.

-

Add the Th17 polarizing cytokine cocktail to the wells to induce Th17 differentiation.

-

Incubate the plate for 3-4 days at 37°C in a 5% CO2 incubator.

-

On the final day, add a cell stimulation cocktail and a protein transport inhibitor and incubate for an additional 4-6 hours.[1]

-

Centrifuge the plate to pellet the cells and collect the plasma supernatant.

-

Measure the concentration of IL-17A in the plasma using a human IL-17A ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of IL-17A production for each concentration of this compound relative to the vehicle control.

Conclusion

This compound is a potent and selective inverse agonist of the RORC ligand-binding domain. The data presented in this guide demonstrate its ability to bind with high affinity to RORC and effectively inhibit its transcriptional activity, leading to the suppression of IL-17A production in cellular and ex vivo models. The detailed experimental protocols provide a framework for researchers to further investigate the interaction of this compound and other modulators with RORC. A thorough understanding of the molecular mechanisms and experimental characterization of such compounds is crucial for the development of novel therapeutics for Th17-mediated autoimmune diseases.

References

Methodological & Application

Application Notes: JNJ-54119936 for In Vitro Th17 Differentiation Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for an in vitro T helper 17 (Th17) differentiation assay to evaluate the inhibitory activity of JNJ-54119936, a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). Th17 cells are a subset of CD4+ T helper cells that play a critical role in the pathogenesis of various autoimmune and inflammatory diseases through the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A). RORγt is the master transcription factor that drives Th17 cell differentiation.[1] By inhibiting RORγt, this compound effectively suppresses Th17 differentiation and IL-17A production. This application note offers a comprehensive guide for researchers to assess the in vitro efficacy of this compound and similar compounds targeting the Th17 pathway.

Introduction

T helper 17 (Th17) cells are a distinct lineage of CD4+ effector T cells characterized by their production of IL-17A, IL-17F, IL-21, and IL-22. The differentiation of naïve CD4+ T cells into the Th17 lineage is orchestrated by a specific combination of cytokines, including Transforming Growth Factor-beta (TGF-β), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Interleukin-23 (IL-23).[2][3] The nuclear receptor RORγt is the key transcription factor that governs this differentiation process, making it a prime therapeutic target for autoimmune diseases.[4]

This compound is a chemical probe that acts as a RORγ inverse agonist with high affinity and selectivity.[1][5][6] It binds to the ligand-binding domain of RORγt, leading to the inhibition of its transcriptional activity. This application note details a robust and reproducible protocol for inducing human Th17 cell differentiation in vitro and for quantifying the inhibitory effect of this compound on this process.

Signaling Pathway of Th17 Differentiation

The differentiation of naïve CD4+ T cells into Th17 cells is initiated by the engagement of the T cell receptor (TCR) and co-stimulatory molecules, in the presence of a specific cytokine milieu. TGF-β and IL-6 are critical for the initial commitment to the Th17 lineage, leading to the expression of RORγt. IL-1β and IL-23 further promote the expansion and stabilization of the Th17 phenotype. RORγt, in turn, drives the transcription of genes encoding for IL-17A and other signature Th17 cytokines. This compound exerts its effect by directly inhibiting the function of RORγt.

Caption: Th17 Differentiation Signaling Pathway.

Quantitative Data

The inhibitory effect of this compound on RORγt activity and subsequent IL-17A production can be quantified to determine its potency. The following table summarizes key in vitro activity parameters for this compound and its corresponding negative control, JNJ-53721590.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| This compound | RORγ | Binding Assay | Kd | 5.3 nM | [5][6] |

| RORγ | 1-hybrid LBD Assay | IC50 | 30 nM | [1] | |

| RORγ | Human Whole Blood Assay (IL-17A inhibition) | IC50 | 332 nM | [1] | |

| JNJ-53721590 | RORγ | Binding Assay | Kd | 515.7 nM | [1] |

| (Negative Control) | RORγ | 1-hybrid LBD Assay | IC50 | 670 nM | [1] |

| RORγ | Human Whole Blood Assay (IL-17A inhibition) | IC50 | > 10 µM | [1] |

Experimental Protocols

This section provides a detailed methodology for the in vitro differentiation of human Th17 cells from naïve CD4+ T cells and the subsequent assessment of the inhibitory effect of this compound.

Materials and Reagents

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Naïve CD4+ T Cell Isolation Kit, human

-

T Cell Activation/Expansion Kit, human (e.g., anti-CD3/CD28 beads)

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Recombinant Human IL-1β (20 ng/mL)

-

Recombinant Human IL-6 (30 ng/mL)

-

Recombinant Human IL-23 (30 ng/mL)

-

Recombinant Human TGF-β1 (2.25 ng/mL)

-

Anti-Human IFN-γ Antibody (1 µg/mL)

-

Anti-Human IL-4 Antibody (2.5 µg/mL)

-

This compound (various concentrations)

-

JNJ-53721590 (negative control, various concentrations)

-

DMSO (vehicle control)

-

PMA (Phorbol 12-myristate 13-acetate)

-

Ionomycin

-

Protein Transport Inhibitor (e.g., Brefeldin A)

-

ELISA Kit for Human IL-17A

-

Flow cytometry staining antibodies (anti-CD4, anti-IL-17A)

-

Fixation/Permeabilization Buffer

Experimental Workflow

Caption: In Vitro Th17 Differentiation Assay Workflow.

Step-by-Step Protocol

-

Isolation of Naïve CD4+ T Cells:

-

Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Purify naïve CD4+ T cells from the PBMC population using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions. The purity of the isolated CD4+CD45RA+ population should be assessed by flow cytometry.

-

-

Cell Culture and Th17 Differentiation:

-

Resuspend the purified naïve CD4+ T cells in complete RPMI 1640 medium (supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin).

-

Seed the cells in a 24-well plate at a density of 1 x 106 cells/mL.[3]

-

Prepare a Th17 polarizing cytokine cocktail containing:

-

Add the Th17 polarizing cytokine cocktail to the cell cultures.

-

Prepare serial dilutions of this compound and the negative control compound (JNJ-53721590) in DMSO. The final concentration of DMSO in the culture should be kept below 0.1%. Add the compounds or vehicle (DMSO) to the respective wells. A typical concentration range to test for this compound would be from 1 nM to 10 µM.

-

Add anti-CD3/CD28 T cell activation beads at a bead-to-cell ratio of 1:2.[3]

-

Incubate the plates for 6-7 days at 37°C in a humidified atmosphere with 5% CO2.[3][7]

-

-

Analysis of Th17 Differentiation:

a) IL-17A Quantification by ELISA:

-

On day 6 or 7, centrifuge the plates and carefully collect the cell culture supernatants.

-